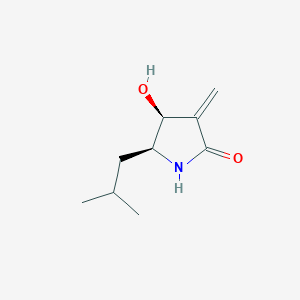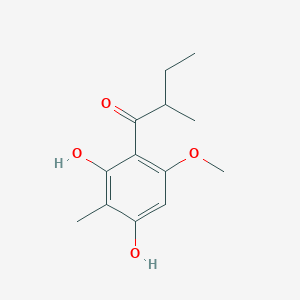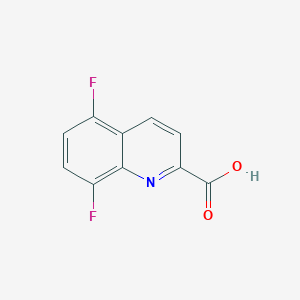
C20H15Cl2N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C20H15Cl2N3 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes two chlorine atoms, making it a subject of study in both organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H15Cl2N3 typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: These are used to form the core structure of the compound, often involving the formation of rings through intramolecular reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using reactors that can handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
C20H15Cl2N3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
C20H15Cl2N3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which C20H15Cl2N3 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
相似化合物的比较
C20H15Cl2N3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C20H15Cl2N3O2: Differing by the presence of additional oxygen atoms, which can alter its reactivity and applications.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C20H15Cl2N3 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H14ClN3.ClH/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16;/h1-13H,(H,22,23,24);1H |
InChI 键 |
MUJXOSWQNZLZGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




silane](/img/structure/B12619530.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)


![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12619566.png)


![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
